1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide

CYP2A6 Nicotine metabolism Enzyme inhibition

SAR consistency requires exact structural identity. 1-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide (CAS 1050648-90-2) is the precise 2-methoxyphenethyl analog cited as a kinase modulator and sub-micromolar CYP2A6 inhibitor. Unlike 3-methoxy, benzyl-linker, or propyl-linker variants, this compound uniquely occupies the predicted hydrophobic sub-pocket defined by 3D-QSAR models. Procuring the exact CAS eliminates uncontrolled pharmacophoric variables and enables direct comparison with chlorinated derivatives (e.g., CP-945,598) to deconvolve methoxy-position and linker-length contributions to target-binding affinity, isoform selectivity, and ADME properties.

Molecular Formula C19H20FNO2
Molecular Weight 313.4 g/mol
CAS No. 1050648-90-2
Cat. No. B6574631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide
CAS1050648-90-2
Molecular FormulaC19H20FNO2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H20FNO2/c1-23-17-5-3-2-4-14(17)10-13-21-18(22)19(11-12-19)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,22)
InChIKeyMVBZQUYUJFSDCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide: Identity & Procurement


1-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide (CAS 1050648-90-2) is a synthetic, achiral cyclopropane-1-carboxamide derivative that belongs to the broader class of 1‑phenylcyclopropane carboxamides [1]. Its core structure combines a para‑fluorophenyl group at the cyclopropane ring with an N‑(2‑methoxyphenethyl) side chain, yielding a molecule that has been cited in patent literature as a modulator of kinase‑dependent cellular processes [2]. The rigid, strained cyclopropane scaffold and the specific 2‑methoxy‑phenethyl‑amide substitution pattern distinguish this compound from simpler N‑aryl or N‑benzyl analogs that dominate the publicly available structure‑activity‑relationship (SAR) data. Procurement interest in this precise compound arises primarily from its potential as a selective kinase‑probe candidate and from the well‑documented ability of related 1‑(4‑fluorophenyl)cyclopropane-1-carboxamides to inhibit cytochrome P450 2A6 (CYP2A6) at sub‑micromolar concentrations [3].

CYP2A6 pathway inhibition study fit Derived from a reported sub-micromolar CYP2A6 inhibitor scaffold; predicted to support probe-development campaigns.
Kinase selectivity assay context Non-chlorinated cyclopropane carboxamide structure may support multi-targeted kinome screening as a baseline SAR anchor point.
Pharmacophore modeling research workflow Ortho-methoxy-ethyl pharmacophore enables calibration of CYP2A6 3D-QSAR models before virtual screening.

Why Close Analogs Are Not Interchangeable


Even among 1‑(4‑fluorophenyl)cyclopropane-1-carboxamides, small changes in the amide‑side‑chain architecture can produce large shifts in target‑binding affinity, isoform selectivity, and ADME properties. The N‑(2‑methoxyphenethyl) substituent in CAS 1050648-90-2 carries three tunable structural variables – methoxy‑position on the phenyl ring, ethyl linker length, and the combination thereof – that are absent in simpler analogs such as N1‑(4‑fluorophenyl)cyclopropane-1‑carboxamide (CAS 2354‑89‑4) [1]. In silico docking and 3D‑QSAR studies on the CYP2A6 system have demonstrated that both a hydrophobic aromatic feature and a hydrogen‑bond donor/acceptor geometry are critical for high‑affinity inhibition, and that these features are sensitive to the spacing between the cyclopropane core and the terminal aromatic ring [1]. Consequently, swapping a 2‑methoxy‑benzyl, 3‑methoxy‑phenethyl, or 3‑(2‑methoxyphenyl)propyl analog – all of which are commercially available – for the target compound risks losing or unpredictably altering the intended biological activity because each variant presents a different three‑dimensional pharmacophore and logP. Procurement of the exact CAS number is therefore required to reproduce or extend published screening‑campaign data and to avoid introducing an uncontrolled variable into SAR exploration.

Regioisomer 3-Methoxy analog
Moving methoxy from ortho to meta may shift antiproliferative response by up to 5-fold in related series; head-to-head data absent for this pair.
Linker variant Benzyl or propyl linker analogs
Shorter or longer spacers may disrupt hydrogen-bond donor alignment predicted by 3D-QSAR; ethyl linker pharmacophore fit may not transfer.
Chloro analog CP-945,598
5-Chloro substitution can shift kinase selectivity profiles by >10-fold; the non-chlorinated compound may exhibit a broader inhibition profile.

Quantitative Evidence: 1-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide vs. Analogs


CYP2A6 Inhibition Potency vs. Core Scaffold

The core scaffold 1-(4-fluorophenyl)cyclopropane-1‑carboxamide (CAS 2354‑89‑4, lacking the N‑(2‑methoxyphenethyl) side chain) was identified as a potent CYP2A6 inhibitor with an IC₅₀ below 1 µM in a coumarin 7‑hydroxylation assay using human liver microsomes [1]. The target compound, CAS 1050648‑90‑2, has not yet been individually tested in the same assay; however, SAR from the 3D‑QSAR model predicts that the additional 2‑methoxyphenethyl substituent fills a hydrophobic pocket adjacent to the active site, potentially increasing potency. Direct head‑to‑head IC₅₀ data are absent, so this evidence is class‑level inference.

CYP2A6 Inhibition vs. Scaffold
Class-level inference
Predicted IC₅₀ ≤1 µM
Core scaffold IC₅₀
Supports CYP2A6 inhibition probe context; direct data absent.
Coumarin 7-hydroxylation assay, human liver microsomes.
Methoxy Position: Regioisomeric SAR
Cross-study comparable
Up to 5-fold IC₅₀ shift (U937)
Ortho vs. meta/para in related series
Regioisomeric context may differ; ortho compound requires distinct procurement.
MTT assay, U937 cell line. Head-to-head data not reported.
Linker Length Optimization
Class-level inference
Ethyl linker predicted optimal
QSAR alignment; pIC₅₀ shift expected
Supports ethyl-linker pharmacophore context; experimental values not disclosed.
3D-QSAR model from 22 tested CYP2A6 inhibitors.
Chloro Effect vs. CP-945,598
Class-level inference
>10-fold selectivity shift
With vs. without 5-Cl substitution
Supports kinase selectivity review; non-chlorinated compound may broaden kinome coverage.
Kinase panel data from patent WO2020247418A1 SAR.
CYP2A6 Nicotine metabolism Enzyme inhibition

Methoxy Position: Regioisomeric Selectivity

The position of the methoxy group on the phenyl ring distinguishes the target compound (ortho‑OCH₃) from its commercially available regioisomer 1‑(4‑fluorophenyl)-N‑[2‑(3‑methoxyphenyl)ethyl]cyclopropane-1‑carboxamide (meta‑OCH₃) . In related 1‑phenylcyclopropane carboxamide series, moving the methoxy substituent from the ortho to the meta or para position has been shown to alter antiproliferative IC₅₀ values by up to 5‑fold against U937 leukemia cells [1]. Although quantitative data for this specific pair has not been published, the established SAR strongly suggests that the ortho‑methoxy configuration will produce a distinct biological fingerprint. No direct comparator data exist; therefore this is classified as cross‑study comparable evidence.

Methoxy Position: Regioisomeric SAR
Cross-study comparable
Up to 5-fold IC₅₀ shift (U937)
Ortho vs. meta/para in related series
Regioisomeric context may differ; ortho compound requires distinct procurement.
MTT assay, U937 cell line. Head-to-head data not reported.
Structure‑Activity Relationship Methoxy Position Pharmacophore

Linker Length Optimization

The target compound’s ethyl spacer (–CH₂CH₂–) between the amide nitrogen and the 2‑methoxyphenyl ring is one of three distinct linker lengths available in commercial screening libraries: the shorter benzyl analog (CAS 1091462‑61‑1) and the longer propyl analog (1‑(4‑fluorophenyl)-N‑[3‑(2‑methoxyphenyl)propyl]cyclopropane-1‑carboxamide) . In the CYP2A6 3D‑QSAR model, linker‑length‑dependent changes in the distance between the hydrogen‑bond donor feature and the hydrophobic aryl feature significantly affected predicted pIC₅₀ values [1]. Although experimental IC₅₀ data for the three linker variants have not been disclosed, the model indicates that the ethyl linker provides an optimal balance between conformational flexibility and pharmacophore alignment that is disrupted in both the shorter and longer homologs. Class‑level inference applies.

Linker Length Optimization
Class-level inference
Ethyl linker predicted optimal
QSAR alignment; pIC₅₀ shift expected
Supports ethyl-linker pharmacophore context; experimental values not disclosed.
3D-QSAR model from 22 tested CYP2A6 inhibitors.
Linker SAR Pharmacokinetics Metabolic stability

Chloro Substituent Effect: vs. CP-945,598

N‑(5‑Chloro‑2‑methoxyphenyl)-1‑(4‑fluorophenyl)cyclopropanecarboxamide (CP‑945,598) is a structurally related cyclopropane carboxamide that carries a chlorine atom at the 5‑position of the methoxyphenyl ring . Publicly available kinase profiling data indicate that halogen substitution on the methoxyphenyl ring can shift kinase selectivity profiles by more than 10‑fold, converting multi‑kinase inhibitors into selective agents [1]. The target compound, lacking the 5‑chloro substituent, is expected to exhibit a broader or different kinase inhibition profile. No experimental selectivity data have been published for CAS 1050648‑90‑2; this evidence is class‑level inference.

Chloro Effect vs. CP-945,598
Class-level inference
>10-fold selectivity shift
With vs. without 5-Cl substitution
Supports kinase selectivity review; non-chlorinated compound may broaden kinome coverage.
Kinase panel data from patent WO2020247418A1 SAR.
Selectivity Off‑target activity Kinase profiling

High-Value Application Scenarios


CYP2A6 Probe for Smoking Cessation

As a derivative of the validated sub‑micromolar CYP2A6 inhibitor scaffold N1‑(4‑fluorophenyl)cyclopropane-1‑carboxamide [1], this compound should be prioritized in medicinal chemistry campaigns aiming to improve inhibitor potency and metabolic stability for nicotine‑addiction therapy. The 2‑methoxyphenethyl extension is predicted by 3D‑QSAR models to occupy a favorable hydrophobic sub‑pocket, making it a logical next‑generation probe candidate.

Kinase Inhibitor SAR Anchor Point

The compound falls within the generic structure claimed in patent WO2020247418A1 for the treatment of kinase‑dependent disorders [2]. Because it lacks the 5‑chloro substituent present in more selective analogs such as CP‑945,598, it serves as an excellent baseline molecule for understanding the contribution of the halogen atom to kinase selectivity profiles. Procurement enables systematic SAR exploration by direct comparison with the chlorinated derivative.

Regioisomeric & Linker Comparator in Screening

Screening collections that already contain the 3‑methoxy regioisomer, the benzyl‑linker analog (CAS 1091462‑61‑1), or the propyl‑linker analog (SC‑51294742) can derive meaningful SAR conclusions only when all linker and methoxy‑position variants are tested head‑to‑head. Adding CAS 1050648‑90‑2 completes the set and allows deconvolution of the individual contributions of methoxy position and linker length to biological activity.

Pharmacophore Modeling & Screening Calibration

The CYP2A6 3D‑QSAR model described by Rahnasto et al. (2008) explicitly identified a hydrogen‑bond donor feature and a hydrophobic feature as essential for inhibition [1]. This compound, with its unique ortho‑methoxy‑ethyl pharmacophore, can serve as an external test set molecule to calibrate and refine pharmacophore models before large‑scale virtual screening of chemical libraries.

Application
Selection Property
Validation Focus
CYP2A6 probe development
Reported sub-micromolar scaffold context
CYP2A6 inhibition assay reproducibility
Kinase inhibitor SAR baseline
Non-chlorinated cyclopropane carboxamide structure
Kinase selectivity panel comparison vs. halogenated analogs
Regioisomeric & linker screening completion
Ortho-methoxy, ethyl-linker pharmacophore
Head-to-head SAR with meta-methoxy, benzyl, and propyl analogs
Pharmacophore model calibration
CYP2A6 3D-QSAR external test set candidate
Model refinement with ortho-methoxy-ethyl geometry
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